1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound features a fused pyrazole and pyrimidine structure with a 2-methylphenyl group attached at the nitrogen atom in position 1, which significantly influences its biological activity and chemical reactivity .
The compound can be synthesized through various methods, including condensation reactions and cyclization processes. It has been the subject of numerous studies due to its potential therapeutic applications and unique structural characteristics.
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. This classification highlights its structural features and potential for biological interaction.
The synthesis of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. A common method involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate undergoes cyclization with formamide under acidic conditions to yield the desired product .
The molecular structure of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazole ring fused with a pyrimidine ring. The presence of the 2-methylphenyl substituent at position 1 enhances its biological activity.
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one participates in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific biological targets:
The molecular interactions often involve binding to active sites on target enzymes or receptors, leading to significant biochemical changes within cells .
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can lead to different biological activities and chemical reactivities .
1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific applications:
The ongoing research into pyrazolo[3,4-d]pyrimidine derivatives continues to reveal their potential in medicinal chemistry and pharmacology .
The pyrazolo[3,4-d]pyrimidin-4-one scaffold comprises a fused bicyclic heterocyclic system where a pyrazole ring (positions 1-2, N-N-containing) annelates with a pyrimidinone ring (positions 3-4, N-C=O-containing). According to IUPAC conventions, the parent compound is numbered with nitrogen atoms at positions 1, 3, and 7, and the carbonyl oxygen at position 4. The core structure (C₅H₄N₄O, MW 136.11 g/mol) exhibits planar geometry and aromatic character due to π-electron delocalization across the fused rings [5]. The canonical SMILES representation is "C1=C2C(=NC=NC2=O)NN1", with a hydrogen bond donor-acceptor count of 2 and 2, respectively, facilitating molecular interactions [5].
Derivatives are classified by substitution patterns:
Table 1: Representative Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Name | Substitution Pattern | Molecular Formula | CAS Number |
---|---|---|---|
1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Unsubstituted core | C₅H₄N₄O | 6704-31-8 |
1-(2-Methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | N1-(2-methylphenyl) | C₁₂H₁₁N₄O | 919217-49-5 |
1-(3-Chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | N1-(3-chloro-4-methylphenyl) | C₁₂H₉ClN₄O | Varies* |
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | N1-methyl | C₆H₆N₄O | 5334-56-5 |
*Exact CAS varies by supplier; compound detailed in [3]
The scaffold’s therapeutic significance emerged with allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one), a xanthine oxidase inhibitor approved in 1966 for gout. Allopurinol’s mechanism involves competitive inhibition of hypoxanthine oxidation, reducing uric acid formation [5]. This breakthrough validated the pyrazolo[3,4-d]pyrimidin-4-one system as a purine bioisostere, enabling its adoption in kinase-targeted drug discovery. By the 1990s, derivatives were explored for cardiovascular diseases, as evidenced by patents covering 1,5-dihydro-pyrazolo[3,4-d]pyrimidinone derivatives for treating peripheral vascular and urogenital disorders [4]. Contemporary research focuses on oncological applications, with pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors (e.g., compounds 14 and 15 in recent studies) showing IC₅₀ values <50 nM against breast and colorectal cancer lines [8].
The 1-(2-methylphenyl) group confers distinct steric and electronic properties to the pyrazolo[3,4-d]pyrimidin-4-one core. The ortho-methyl group induces:
Compared to unsubstituted or para-substituted phenyl rings, the ortho-methyl group reduces rotational freedom, locking the phenyl ring in a conformation favoring specific protein interactions. This is evidenced by enhanced CDK2 inhibition (IC₅₀ ~0.057 μM) in glycosylated analogs bearing para-substituted aryl groups, where steric and electronic modulation is optimized [8].
Table 2: Impact of N1-Substituents on Molecular Properties
Substituent | Steric Bulk (ų) | LogP* | H-Bond Capacity | Notable Biological Activity |
---|---|---|---|---|
H (unsubstituted) | 0.0 | -0.5 | Donor: 2, Acceptor: 2 | Xanthine oxidase inhibition (Allopurinol) |
2-Methylphenyl | 52.1 | 2.1 | Donor: 1, Acceptor: 3 | Kinase inhibition (CDK2) |
3-Chloro-4-methylphenyl | 57.3 | 2.5 | Donor: 1, Acceptor: 3 | Anticancer leads |
Methyl | 13.7 | 0.1 | Donor: 1, Acceptor: 3 | Intermediate for glycoside synthesis |
*Calculated partition coefficient; data synthesized from [3] [5] [7]
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0